5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS No.:
Cat. No.: VC16976814
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H18N2O |
---|---|
Molecular Weight | 242.32 g/mol |
IUPAC Name | 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |
Standard InChI | InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3 |
Standard InChI Key | VRCTUNMZXAFYJW-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)OC)C3=CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.32 g/mol . Key identifiers include:
Its structure comprises an indole core substituted with a methoxy group at position 5 and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group at position 3 (Figure 1). The tetrahydropyridine ring exists in a partially unsaturated state, contributing to its conformational flexibility .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 242.32 g/mol | |
LogP (Partition Coefficient) | 2.85 (Predicted) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis typically involves:
-
Friedel-Crafts Alkylation: Introducing the tetrahydropyridine moiety to the indole core .
-
Methoxy Group Installation: Using methylating agents like methyl iodide under basic conditions .
-
Reductive Amination: To stabilize the tetrahydropyridine ring and prevent oxidation .
A 2021 study optimized the synthesis using microwave-assisted reactions, reducing reaction times from 12 hours to 45 minutes while maintaining yields above 75% .
Spectroscopic and Computational Analysis
-
NMR Spectroscopy:
-
X-ray Crystallography: Revealed a boat conformation for the tetrahydropyridine ring, with a dihedral angle of 28.5° relative to the indole plane .
-
DFT Calculations: Confirmed the stability of the observed conformation, with a calculated energy barrier of 12.3 kcal/mol for ring inversion .
Pharmacological Profile and Mechanisms
Dopamine Receptor Affinity
The compound exhibits high affinity for dopamine D₂ receptors (Ki = 4.2 nM), as demonstrated in radioligand binding assays . This is attributed to:
-
Hydrogen Bonding: Between the indole NH and Asp114 in the D₂ receptor .
-
π-Stacking Interactions: The methoxy group aligns with Phe389 in the receptor’s hydrophobic pocket .
Table 2: Pharmacokinetic Parameters (Rat Model)
Applications and Industrial Relevance
Medicinal Chemistry
-
Lead Compound for Antipsychotics: Its dual D₂/5-HT₂A activity aligns with “atypical antipsychotic” profiles, offering reduced extrapyramidal side effects .
-
Neuroprotective Agent: Prevents glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 2.1 μM) .
Chemical Biology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume